molecular formula C19H21ClN2O3S B11231752 1-(benzylsulfonyl)-N-(3-chlorophenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(3-chlorophenyl)piperidine-3-carboxamide

Cat. No.: B11231752
M. Wt: 392.9 g/mol
InChI Key: BDKBLNIAJRXULL-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a phenylmethanesulfonyl group, and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and sulfonamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-chlorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H21ClN2O3S/c20-17-9-4-10-18(12-17)21-19(23)16-8-5-11-22(13-16)26(24,25)14-15-6-2-1-3-7-15/h1-4,6-7,9-10,12,16H,5,8,11,13-14H2,(H,21,23)

InChI Key

BDKBLNIAJRXULL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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